molecular formula C19H13Cl2N3O2 B2972857 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-72-5

3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2972857
CAS No.: 338402-72-5
M. Wt: 386.23
InChI Key: BSCPRQHWIHHHEX-BQYQJAHWSA-N
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Description

The compound 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, an (E)-configured ethenyl bridge at position 5 linked to a 4-hydroxy-2-methylphenylamino moiety, and a carbonitrile group at position 2. This structure combines electron-withdrawing (chlorine, carbonitrile) and electron-donating (hydroxy, methyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-11-9-12(25)5-6-16(11)23-8-7-17-13(10-22)19(24-26-17)18-14(20)3-2-4-15(18)21/h2-9,23,25H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPRQHWIHHHEX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile represents a significant class of oxazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The key components include:

  • Oxazole ring : A five-membered heterocyclic compound known for its bioactive properties.
  • Dichlorophenyl group : Enhances lipophilicity and biological interactions.
  • Hydroxy and amino substituents : Potentially involved in hydrogen bonding and receptor interactions.

Biological Activity Overview

The biological activities of oxazole derivatives are well-documented, including:

  • Anticancer : Compounds similar to the target compound have shown efficacy against various cancer cell lines.
  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anti-inflammatory : Potential inhibition of inflammatory pathways.

Anticancer Activity

Research has indicated that compounds with oxazole moieties can exhibit significant anticancer properties. For instance, studies have reported that similar oxazole derivatives demonstrate cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Table 1: Cytotoxic Activity of Related Oxazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-73.2
Compound CA5494.7

The mechanisms through which the compound exerts its biological effects may include:

  • Inhibition of cell proliferation : By interfering with cell cycle progression.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of signaling pathways : Affecting pathways such as MAPK and PI3K/Akt.

Antimicrobial Activity

Oxazole derivatives have also been studied for their antimicrobial potential. The target compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.

Case Study: Antimicrobial Efficacy

In a comparative study, various oxazole derivatives were tested against common pathogens:

  • Staphylococcus aureus
  • Escherichia coli

Results indicated that certain modifications to the oxazole structure significantly improved antimicrobial potency.

Comparison with Similar Compounds

Methyl 3-(2,6-Dichlorophenyl)-5-[(E)-2-(Phenylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS 303987-46-4)

  • Key Differences: Position 4: Contains a methyl carboxylate group (COOCH₃) instead of a carbonitrile (CN). Amino Substituent: The ethenyl bridge links to a simple phenylamino group rather than a 4-hydroxy-2-methylphenylamino group.
  • Implications: The carboxylate ester may enhance solubility in polar solvents compared to the carbonitrile, which is more electronegative and could increase metabolic stability .

3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-Methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (CAS 338417-22-4)

  • Key Differences: Halogen Substitution: The dichlorophenyl group is replaced with a 2-chloro-6-fluorophenyl group. Amino Substituent: Features a 3-methoxyphenylamino group instead of 4-hydroxy-2-methylphenylamino.
  • Implications :
    • Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance membrane permeability or alter interactions with hydrophobic binding pockets .
    • The methoxy group (electron-donating) versus hydroxy-methyl combination could modulate redox properties and metabolic pathways (e.g., demethylation vs. glucuronidation).

Comparative Data Table

Property/Feature Target Compound Methyl Carboxylate Analog Chloro-Fluoro Analog
Molecular Formula C₁₉H₁₃Cl₂N₃O₂ C₁₉H₁₄Cl₂N₂O₃ C₁₉H₁₃ClFN₃O₂
CAS Number Not explicitly provided 303987-46-4 338417-22-4
Position 4 Substituent Carbonitrile (CN) Methyl carboxylate (COOCH₃) Carbonitrile (CN)
Aromatic Ring Substituents 2,6-Dichlorophenyl; 4-hydroxy-2-methylphenylamino 2,6-Dichlorophenyl; phenylamino 2-Chloro-6-fluorophenyl; 3-methoxyphenylamino
Key Functional Groups Cl, CN, OH, CH₃ Cl, COOCH₃ Cl, F, CN, OCH₃
Potential Applications Hypothesized agrochemical/pharmaceutical agent Not specified (structural data only) Not specified (structural data only)

Research Findings and Implications

  • Biological Activity: The 4-hydroxy-2-methylphenylamino group may confer higher affinity for targets requiring hydrogen-bond donors (e.g., enzyme active sites) compared to analogs with methoxy or simple phenylamino groups .
  • Metabolic Stability : The hydroxy group in the target compound could make it susceptible to phase II metabolism (e.g., glucuronidation), whereas the methoxy group in the chloro-fluoro analog might undergo demethylation .

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